

# JNJ-39758979: A Technical Whitepaper on its Discovery, Development, and Mechanistic Profile

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key modulator of inflammatory and immune responses. Developed by Janssen Research & Development, this compound showed early promise in preclinical models of allergic and inflammatory conditions and demonstrated efficacy in reducing pruritus in early clinical trials. However, its development was ultimately halted in Phase 2 due to safety concerns, specifically the observation of drug-induced agranulocytosis. This technical guide provides an in-depth overview of the discovery, preclinical and clinical development, and mechanism of action of JNJ-39758979, presenting key data in a structured format, detailing experimental protocols, and visualizing relevant biological and developmental pathways.

## **Discovery and Lead Optimization**

**JNJ-39758979** emerged from a medicinal chemistry program aimed at identifying novel H4R antagonists. The discovery process, detailed by Savall et al. (2014), originated from a series of 6-alkyl-2,4-diaminopyrimidines.[1] A focused structure-activity relationship (SAR) campaign was conducted to optimize potency, selectivity, and pharmacokinetic properties.

## **Experimental Protocols**



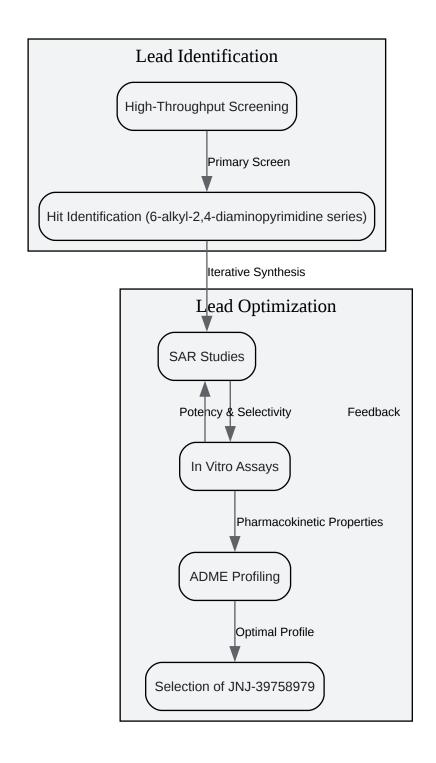
General Chemical Synthesis: The synthesis of the 6-alkyl-2,4-diaminopyrimidine scaffold and its derivatives, including **JNJ-39758979**, was performed as described by Savall et al. (2014). The general procedure involves the condensation of a substituted guanidine with a  $\beta$ -ketoester to form the pyrimidine core, followed by subsequent modifications to introduce the desired alkyl and amino functionalities.

#### Screening and In Vitro Assays:

- Radioligand Binding Assay: To determine the binding affinity of the synthesized compounds
  for the H4 receptor, a radioligand binding assay was employed. Membranes from CHO-K1
  cells stably expressing the human H4 receptor were incubated with [3H]histamine and
  varying concentrations of the test compound. Non-specific binding was determined in the
  presence of a high concentration of unlabeled histamine. The inhibition constant (Ki) was
  calculated from the IC50 values.
- [35S]GTPyS Binding Assay: To assess the functional antagonist activity of the compounds, a
  [35S]GTPyS binding assay was utilized. Membranes from H4R-expressing cells were
  incubated with the test compound, histamine, and [35S]GTPyS. The ability of the antagonist
  to inhibit histamine-stimulated [35S]GTPyS binding was measured as a marker of G-protein
  activation.

**Visualization: Discovery Workflow** 





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Caption: Workflow of the discovery and lead optimization process for JNJ-39758979.

## **Mechanism of Action**



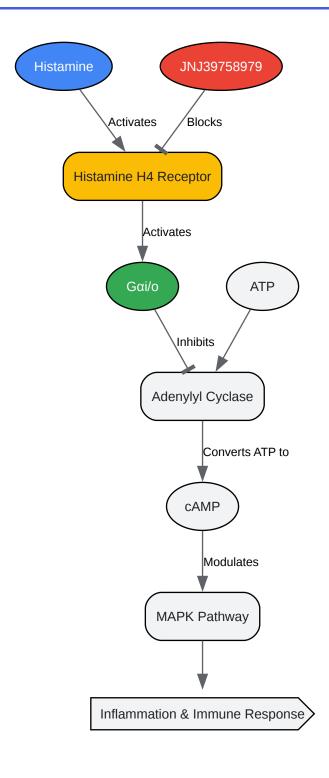




**JNJ-39758979** is a competitive antagonist at the histamine H4 receptor. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[2] Upon activation by histamine, the H4R inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] **JNJ-39758979** blocks this histamine-induced inhibition of cAMP production.[3] Downstream of cAMP, H4R signaling can influence various cellular processes, including the activation of mitogen-activated protein kinase (MAPK) pathways, which play a role in inflammation and immune cell function.[4]

**Visualization: H4 Receptor Signaling Pathway** 





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Caption: Simplified signaling pathway of the histamine H4 receptor and the antagonistic action of **JNJ-39758979**.

# **Preclinical Development**



**JNJ-39758979** underwent a comprehensive preclinical evaluation to characterize its pharmacological, pharmacokinetic, and toxicological profile.

#### **Data Presentation**

Table 1: In Vitro Pharmacology of JNJ-39758979

Parameter	Species	Value	Reference
Ki (nM)	Human H4R	12.5 ± 2.6	[5]
Mouse H4R	5.3	[3]	
Monkey H4R	25	[3]	
Rat H4R	188		_
Guinea Pig H4R	306	<del>-</del>	
Selectivity	>80-fold over H1, H2, H3	[5]	
Functional Antagonism (pA2)	Human H4R	7.9 (cAMP assay)	[3]
IC50 (nM)	Mouse Mast Cell Chemotaxis	8	[6]

Table 2: Pharmacokinetic Profile of JNJ-39758979

Parameter	Species	Value	Reference
Plasma Half-life (t1/2)	Human	124-157 hours	[5]

# **Experimental Protocols**

Ovalbumin-Induced Asthma Model in Mice: As described by Thurmond et al. (2014), BALB/c mice were sensitized by intraperitoneal injections of ovalbumin (OVA) in alum.[5]
 Subsequently, mice were challenged with aerosolized OVA. JNJ-39758979 was



administered orally prior to the OVA challenge. Bronchoalveolar lavage (BAL) fluid was collected to assess eosinophil infiltration, and lung tissue was processed for histology.

- FITC-Induced Contact Hypersensitivity in Mice: This model of Th2-dependent dermal inflammation was used to evaluate the effect of JNJ-39758979 on skin inflammation. Mice were sensitized with fluorescein isothiocyanate (FITC) on the abdomen and later challenged with FITC on the ear. JNJ-39758979 was administered orally, and ear swelling was measured as an indicator of the inflammatory response.[6]
- Histamine-Induced Eosinophil Shape Change: This pharmacodynamic assay was used to demonstrate target engagement in vivo.[5] Whole blood from treated animals or human subjects was stimulated with histamine, and the change in eosinophil shape from round to amoeboid was quantified by flow cytometry. The inhibitory effect of JNJ-39758979 on this response was measured.

## **Clinical Development**

**JNJ-39758979** progressed to Phase 1 and Phase 2 clinical trials to evaluate its safety, pharmacokinetics, and efficacy in healthy volunteers and patient populations.

### **Data Presentation**

Table 3: Summary of Key Clinical Trials for JNJ-39758979



Trial Identifier	Phase	Indication	Key Findings	Reference
NCT01068223	1	Histamine- Induced Pruritus	Single 600 mg dose significantly reduced histamine- induced pruritus compared to placebo.[7]	Kollmeier et al. (2014)
NCT01497119	2a	Moderate Atopic Dermatitis	Did not meet primary endpoint (EASI score). Showed numerical improvements in pruritus scores. Terminated early due to two cases of agranulocytosis in the 300 mg group.[8]	Murata et al. (2015)

## **Experimental Protocols**

- Histamine-Induced Pruritus in Healthy Volunteers (Kollmeier et al., 2014): This was a randomized, double-blind, placebo- and active-controlled (cetirizine) crossover study.[7] A histamine challenge (intradermal injection) was performed before and at 2 and 6 hours after a single oral dose of JNJ-39758979 (600 mg), cetirizine (10 mg), or placebo. The primary endpoint was the area under the curve of the pruritus score.
- Phase 2a Study in Atopic Dermatitis (Murata et al., 2015): This was a randomized, double-blind, placebo-controlled, multicenter study in adult Japanese patients with moderate atopic dermatitis.[8] Patients received JNJ-39758979 (100 mg or 300 mg) or placebo once daily for 6 weeks. The primary efficacy endpoint was the change in the Eczema Area and Severity



Index (EASI) score at week 6. Secondary endpoints included Investigator's Global Assessment (IGA) and patient-reported pruritus scores.

#### **Discontinuation and Future Directions**

The clinical development of **JNJ-39758979** was terminated due to the occurrence of drug-induced agranulocytosis in two patients during the Phase 2a atopic dermatitis study.[8][9] This serious adverse event was deemed likely to be an off-target effect of the molecule.[8] While the precise mechanism of **JNJ-39758979**-induced agranulocytosis has not been definitively elucidated, drug-induced agranulocytosis is often an idiosyncratic, immune-mediated reaction, potentially involving the formation of reactive metabolites that can lead to the destruction of neutrophils.[10]

The experience with **JNJ-39758979** underscores the challenges in developing novel therapeutics. Despite the setback with this specific compound, the clinical data, particularly the positive signal in reducing pruritus, provided valuable proof-of-concept for the therapeutic potential of H4R antagonism.[9] This has encouraged the continued development of other structurally distinct H4R antagonists with improved safety profiles for the treatment of atopic dermatitis and other inflammatory conditions.

## Visualization: JNJ-39758979 Development Timeline



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Caption: The development timeline of **JNJ-39758979** from discovery to discontinuation.

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## Foundational & Exploratory





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